molecular formula C18H15FN2O4S2 B2823170 2-((4-fluorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide CAS No. 895469-86-0

2-((4-fluorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide

Cat. No.: B2823170
CAS No.: 895469-86-0
M. Wt: 406.45
InChI Key: MCJINZMBFFJIKN-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H15FN2O4S2 and its molecular weight is 406.45. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity

Research into sulfonamide derivatives, including compounds structurally related to "2-((4-fluorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide," has shown significant promise in anticancer applications. For instance, a study on novel sulfonamide derivatives demonstrated cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, with one compound exhibiting potent efficacy comparable to the reference drug 5-fluorouracil M. Ghorab, et al., 2015.

Anticonvulsant Agents

Another area of application is in the development of anticonvulsant agents. Derivatives containing a sulfonamide thiazole moiety have been synthesized and evaluated for their efficacy in protecting against picrotoxin-induced convulsions. Notably, a specific derivative demonstrated significant anticonvulsive effects, offering 100% protection A. A. Farag, et al., 2012.

Antimicrobial Agents

The synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety for antimicrobial applications has been a focus, aiming to combat bacterial and fungal infections. These compounds have shown promising results in vitro, highlighting their potential as new antimicrobial agents E. Darwish, et al., 2014.

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

In the context of metabolic stability and enzyme inhibition, analogs of "this compound" have been examined for their ability to inhibit PI3Kα and mTOR, crucial targets in cancer therapy. This investigation aimed to reduce metabolic deacetylation while retaining in vitro potency and in vivo efficacy Markian M Stec, et al., 2011.

Proton Exchange Membranes

Additionally, sulfonated poly(arylene ether sulfone) copolymers, derived from sulfonated precursors like 4-fluorobenzophenone, have been developed for fuel cell applications. These materials demonstrate high proton conductivity, making them suitable for use as polyelectrolyte membrane materials in fuel cells D. Kim, et al., 2008.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O4S2/c1-25-14-6-2-12(3-7-14)16-10-26-18(20-16)21-17(22)11-27(23,24)15-8-4-13(19)5-9-15/h2-10H,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJINZMBFFJIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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